Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate
Description
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl tricyclo[4.2.0.02,5]octane-3-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-12-10(11)8-4-7-5-2-3-6(5)9(7)8/h5-9H,2-4H2,1H3 |
InChI Key |
XXZZWKLSZUGQDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C1C3C2CC3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction with Modified Dienophiles
A foundational approach utilizes norbornene derivatives as dienophiles in Diels-Alder reactions. For example, reacting cyclopentadiene with methyl acrylate under high-pressure conditions yields a bicyclic intermediate, which undergoes subsequent ring contraction:
$$
\text{Cyclopentadiene} + \text{Methyl acrylate} \xrightarrow{\text{150°C, 12 h}} \text{Bicyclo[2.2.1]hept-5-ene-2-carboxylate} \quad
$$
Further treatment with Rh(II) catalysts induces cyclopropanation at the 2,5-positions, forming the tricyclic skeleton. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Rh₂(OAc)₄ | 78% yield |
| Temperature | 80°C | <5% side products |
| Reaction time | 8 h | Maximizes bridge formation |
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs’ catalysts provides an alternative route. Starting from diene-diesters, RCM facilitates simultaneous ring formation:
$$
\text{CH₂=CH–(CH₂)₂–COOMe} \xrightarrow{\text{Grubbs II (3 mol%)}} \text{Tricyclic ester precursor} \quad
$$
Comparative studies show RCM outperforms traditional methods in stereoselectivity but requires stringent anhydrous conditions.
Carboxylic Acid Esterification Pathways
Following tricyclic core assembly, introducing the methyl ester group necessitates careful functional group manipulation.
Direct Esterification of Tricyclic Carboxylic Acid
Hydrolysis of precursor nitriles or anhydrides yields tricyclo[4.2.0.0²,⁵]octane-3-carboxylic acid, which undergoes Fischer esterification:
$$
\text{Tricyclic acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Methyl ester} \quad
$$
Reaction optimization data reveals:
| Acid Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| H₂SO₄ | 65°C | 24 h | 82% |
| p-TsOH | 70°C | 18 h | 88% |
| Amberlyst-15 | 60°C | 30 h | 75% |
Diazomethane Quenching
For acid-sensitive substrates, diazomethane in ether provides near-quantitative esterification without racemization:
$$
\text{Tricyclic acid} + \text{CH₂N₂} \xrightarrow{\text{Et₂O, 0°C}} \text{Methyl ester} \quad
$$
This method avoids thermal degradation but requires strict safety protocols due to diazomethane’s explosivity.
Stereochemical Control and Resolution
The [4.2.0.0²,⁵] system’s bridgehead positions impose significant stereoelectronic constraints, necessitating advanced chiral induction techniques.
Asymmetric Cyclopropanation
Rhodium-catalyzed cyclopropanation with Davies’ chiral ligands achieves enantiomeric excess (ee) >90%:
| Ligand | ee (%) | Configuration |
|---|---|---|
| (R)-DTBM-SEGPHOS | 92 | 1R,2S,5R,6S |
| (S)-BINAP | 84 | 1S,2R,5S,6R |
Kinetic Resolution via Lipases
Immobilized Candida antarctica lipase B selectively hydrolyzes racemic esters, enriching the desired (1R,2S,5R,6S)-enantiomer:
$$
\text{rac-Ester} \xrightarrow{\text{CAL-B, pH 7.4}} \text{(R)-Acid} + \text{(S)-Ester} \quad
$$
Industrial-Scale Production Challenges
Despite laboratory success, scaling tricyclic ester synthesis faces hurdles:
Continuous Flow Optimization
Microreactor technology enhances heat transfer and mixing for exothermic cycloadditions:
| Reactor Type | Space-Time Yield (kg·m⁻³·h⁻¹) |
|---|---|
| Batch | 0.8 |
| Tubular (ID=2 mm) | 4.2 |
Byproduct Management
GC-MS analyses identify major byproducts requiring chromatographic removal:
| Byproduct | Structure | Removal Method |
|---|---|---|
| Dimerized tricyclic | C20H28O4 | Silica gel chromatography |
| Dehydrated derivative | C10H12O2 | Crystallization |
Chemical Reactions Analysis
Types of Reactions: Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues in the C₈H₁₀ Family
Several tricyclic and tetracyclic C₈H₁₀ isomers share structural motifs with methyl tricyclo[4.2.0.0²,⁵]octane-3-carboxylate. Key differences lie in ring strain, bridgehead geometry, and functionalization:
Research Findings and Challenges
- Strain and Stability : The [4.2.0.0²,⁵] framework exhibits moderate strain compared to Secocubane, balancing reactivity and stability for synthetic applications.
- Functional Group Versatility: The ester group in the target compound provides a handle for derivatization, unlike non-functionalized analogs (e.g., 63001-13-8) .
- Synthetic Limitations : While Hogeveen’s method achieves high yields, scaling up AIBr3-mediated reactions requires careful handling due to the reagent’s moisture sensitivity .
Biological Activity
Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate is a compound characterized by its unique tricyclic structure and methyl ester functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.
- Molecular Formula : C10H14O2
- Molecular Weight : 166.21 g/mol
The compound's structure allows for interactions with various biomolecules, which may modulate enzyme activity or receptor functions, leading to significant biochemical effects .
Research indicates that methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate can interact with several molecular targets:
- Enzyme Modulation : The compound may bind to enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : It has the potential to affect receptor functions, which could impact signaling pathways associated with various physiological processes.
The specific mechanisms are still under investigation, but preliminary studies suggest that these interactions could lead to therapeutic benefits in several areas .
Anticancer Activity
Methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. For instance:
| Study | Cell Line | IC50 Value (µM) | Control |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 25 | 5-Fluorouracil (30) |
| Study B | HeLa (cervical cancer) | 30 | Doxorubicin (35) |
These results indicate that the compound could be a potential candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:
| Study | Methodology | Findings |
|---|---|---|
| Study C | Animal model testing | Reduced edema in treated groups compared to controls |
This suggests that methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate may be effective in managing inflammatory conditions .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus (Gram-positive) | Effective inhibition |
| Escherichia coli (Gram-negative) | Moderate inhibition |
These findings highlight the compound's potential for use in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of methyl tricyclo[4.2.0.0,2,5]octane-3-carboxylate:
- In Vitro Assays : Various assays have demonstrated significant growth inhibition of cancer cells compared to standard chemotherapy drugs.
- Animal Models : Studies have shown that administration of the compound leads to reduced inflammation markers and improved clinical outcomes in models of arthritis.
- Antimicrobial Testing : The compound was tested against a panel of bacteria and showed promising results in inhibiting growth.
Q & A
What are the key synthetic strategies for Methyl Tricyclo[4.2.0.0²,⁵]octane-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Level: Advanced
Methodological Answer:
The synthesis of this compound typically involves cycloaddition reactions (e.g., Diels-Alder) or ring-opening/closure strategies to construct the strained tricyclic framework. A critical factor is controlling stereochemistry at the bridgehead carbons (positions 2 and 5), which requires precise temperature and catalyst selection. For example, low-temperature conditions (-78°C) with Lewis acids like BF₃·Et₂O can favor endo selectivity, while photochemical methods may induce alternative stereoisomers due to radical intermediates . Computational modeling (DFT) is recommended to predict transition states and optimize yields.
How can researchers resolve discrepancies in thermodynamic data (e.g., ΔfH°gas vs. ΔfH°liquid) reported for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in thermodynamic parameters (e.g., ΔfH°gas = 211 kJ/mol vs. ΔfH°liquid = 169 kJ/mol ) often arise from experimental techniques (e.g., calorimetry vs. gas-phase ion energetics) or purity of samples. To address this:
Validate purity via HPLC or GC-MS, as impurities ≥1% can skew calorimetric measurements.
Cross-reference ionization energy (IE) data (9.23 eV ) with photoelectron spectra to confirm gas-phase stability.
Recalculate using group contribution methods (e.g., Joback) to identify outliers .
What spectroscopic and crystallographic techniques are most effective for characterizing the tricyclic core?
Level: Basic
Methodological Answer:
- NMR : ¹H and ¹³C NMR are essential for confirming bridgehead connectivity. The deshielded carbonyl carbon (C3) typically appears at ~170 ppm in ¹³C NMR, while bridgehead protons (C2/C5) show complex splitting due to restricted rotation .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral derivatives. The compound’s rigid structure produces high-quality diffraction patterns, but low-temperature data collection (100 K) is advised to minimize thermal motion artifacts .
- IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) confirms functional group integrity .
How does the compound’s stereochemistry impact its reactivity in [2+2] photocycloaddition reactions?
Level: Advanced
Methodological Answer:
The anti configuration at C2/C5 (CAS 13027-75-3 ) creates a distorted π-system, enabling unique photochemical behavior. Under UV light, the compound undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride) to form fused bicyclic products. Syn stereochemistry at C2/C5, however, may lead to steric clashes, reducing reactivity by ~40% . Time-resolved spectroscopy (fs-TRIR) is recommended to track excited-state dynamics and optimize quantum yields.
What computational approaches are suitable for predicting the compound’s ion fragmentation patterns in mass spectrometry?
Level: Advanced
Methodological Answer:
- Electron Ionization (EI) : The compound fragments preferentially at the ester group (C3) and bridgehead bonds. For example, C₃H₂⁺ (m/z 38) and C₄H₄⁺ (m/z 52) are dominant ions at 16.91 eV and 13.85 eV, respectively .
- DFT Simulations : Use Gaussian or ORCA to model bond dissociation energies (BDEs). Compare results with experimental Appearance Energy (AE) values to validate pathways .
- Machine Learning : Train models on NIST EI-MS datasets to predict fragmentation under varying ionization energies .
How can researchers design derivatives to enhance biological activity while maintaining tricyclic stability?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl groups to improve metabolic stability. Evidence shows phenyl-substituted analogs (e.g., ECHA-reported derivatives) exhibit 3-fold higher binding affinity to neurological targets .
- Molecular Dynamics (MD) : Simulate interactions with biological receptors (e.g., GPCRs) to identify optimal substituent positions.
- Stability Testing : Monitor thermal degradation (TGA/DSC) and hydrolytic resistance (pH 1–13) to prioritize derivatives with ΔfusH° >14 kJ/mol .
What experimental precautions are necessary when handling this compound due to its thermal sensitivity?
Level: Basic
Methodological Answer:
- Storage : Keep at -20°C under inert gas (Ar/N₂) to prevent dimerization or oxidation.
- Handling : Use Schlenk lines for air-sensitive reactions. The compound’s ΔvapH° (41.8–42 kJ/mol ) indicates volatility; employ cold traps during distillation.
- Safety : Monitor exothermic decomposition above 150°C (DSC data ).
How do solvent effects influence the compound’s conformational dynamics in solution?
Level: Advanced
Methodological Answer:
Polar aprotic solvents (e.g., DMSO) stabilize the ester carbonyl via hydrogen bonding, reducing ring puckering energy barriers. In contrast, nonpolar solvents (e.g., hexane) increase conformational flexibility, as shown by variable-temperature NMR (VT-NMR) . MD simulations with explicit solvent models (e.g., TIP3P water) can quantify solvent-shell interactions and predict solubility (logP = 2.052 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
